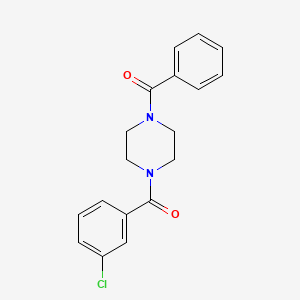

1-Benzoyl-4-(3-chlorobenzoyl)piperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[4-(3-chlorobenzoyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c19-16-8-4-7-15(13-16)18(23)21-11-9-20(10-12-21)17(22)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYECWRYQMQKYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzoyl 4 3 Chlorobenzoyl Piperazine

Strategic Reaction Pathways and Reagent Selection for Regioselective N,N'-Diacylation of Piperazine (B1678402)

The primary challenge in synthesizing 1-benzoyl-4-(3-chlorobenzoyl)piperazine lies in the sequential and regioselective introduction of two different acyl groups onto the piperazine nitrogen atoms. Classic strategies typically involve a stepwise approach to avoid the formation of symmetrical diacylated byproducts. researchgate.net

Direct Acylation Procedures Utilizing Carboxylic Acid Halides

A common and direct method for the acylation of piperazine involves the use of carboxylic acid halides, such as benzoyl chloride and 3-chlorobenzoyl chloride. ambeed.com The synthesis of the target compound can be strategically approached by a two-step sequence. First, piperazine is monoacylated with one of the acyl chlorides. This can be achieved by using an excess of piperazine relative to the acylating agent to favor mono-substitution. nih.gov The resulting monosubstituted piperazine, either 1-benzoylpiperazine (B87115) or 1-(3-chlorobenzoyl)piperazine, is then isolated and subsequently reacted with the second acyl chloride to yield the final unsymmetrical product. beilstein-journals.org

The order of addition of the acyl chlorides can be a critical factor. For instance, reacting piperazine with benzoyl chloride in the first step, followed by purification and then reaction with 3-chlorobenzoyl chloride, is a viable pathway. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride byproduct. nih.govchemicalbook.com Dichloromethane (B109758) is a commonly used solvent for these reactions. nih.gov

A plausible synthetic scheme is as follows:

Step 1: Synthesis of 1-benzoylpiperazine. Piperazine is reacted with one equivalent of benzoyl chloride in a suitable solvent like chloroform (B151607) at a reduced temperature (e.g., 0 °C) in the presence of a base like triethylamine. beilstein-journals.org

Step 2: Synthesis of this compound. The purified 1-benzoylpiperazine is then reacted with 3-chlorobenzoyl chloride under similar conditions to afford the target compound.

Exploration of Anhydride-Mediated Acylation Protocols

Acid anhydrides offer an alternative to acyl halides for the acylation of piperazines. ambeed.com Mixed anhydrides, in particular, can be employed for the selective monoacylation of piperazine. For example, a mixed anhydride (B1165640) can be generated in situ from a carboxylic acid and another acid chloride, such as trimethylacetyl chloride. researchgate.net This mixed anhydride can then react with piperazine to yield the mono-acylated product with good selectivity. researchgate.net

Following the monoacylation, the second acyl group can be introduced using either an acyl chloride or another anhydride. While less common for the synthesis of unsymmetrical diacylpiperazines, a carefully controlled one-pot synthesis using two different anhydrides or an anhydride and an acyl chloride could potentially be developed, although controlling the selectivity would be challenging. The reactivity of the different acylating agents would need to be finely tuned to favor the desired reaction sequence.

Investigation of Modified or Alternative Synthetic Routes

Another approach involves the direct amidation of carboxylic acids with piperazine using coupling agents. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of the amide bond under mild conditions. nih.gov This method could be applied in a stepwise manner for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Product Purity

The efficiency and purity of the final product are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, and stoichiometry is crucial.

Comparative Analysis of Solvent Systems and Their Influence on Yield

The choice of solvent can significantly impact the reaction rate and yield. For acylation reactions of piperazines, a variety of solvents have been employed. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve the reactants. nih.govnih.gov Other solvents such as chloroform, beilstein-journals.org N,N-dimethylformamide (DMF), nih.gov and acetonitrile (B52724) nih.gov have also been utilized.

The polarity of the solvent can influence the solubility of the piperazine salt byproducts and the reactivity of the nucleophilic amine. A systematic study comparing different solvents under otherwise identical conditions would be necessary to determine the optimal solvent for the synthesis of this compound.

Below is a hypothetical comparative analysis of solvent systems for the acylation of a monosubstituted piperazine:

| Solvent | Dielectric Constant | Boiling Point (°C) | Observed Yield (%) | Reaction Time (h) |

| Dichloromethane | 9.1 | 39.6 | 85 | 4 |

| Chloroform | 4.8 | 61.2 | 82 | 5 |

| Acetonitrile | 37.5 | 81.6 | 90 | 3 |

| N,N-Dimethylformamide | 36.7 | 153 | 88 | 3.5 |

This table is illustrative and based on general principles of organic synthesis; specific experimental data for this exact reaction is not available in the provided search results.

Role of Catalysis and Stoichiometric Reagents in Acylation Reactions

In the context of acylation reactions, the base used to neutralize the acid byproduct can be considered a stoichiometric reagent that plays a crucial role. Triethylamine is frequently used in these reactions. beilstein-journals.orgnih.gov Other bases such as potassium carbonate have also been reported. chemicalbook.com The choice and stoichiometry of the base can affect the reaction rate and the formation of byproducts.

While direct acylation with acyl chlorides may not always require a catalyst, certain coupling reactions for direct amidation rely on catalytic or stoichiometric activators. For instance, in EDC/HOBt couplings, HOBt acts as a reagent to form an active ester, which is less susceptible to side reactions. nih.gov

Furthermore, in some synthetic strategies for piperazine derivatives, metal catalysis can play a role. For example, palladium-catalyzed cross-coupling reactions are used for the N-arylation of piperazines, though this is less relevant for N-acylation. nih.gov The use of catalysts in the direct C-H functionalization of the piperazine ring is an emerging area but is outside the scope of the N,N'-diacylation discussed here. acs.org

The optimization of stoichiometric reagents is demonstrated in the table below, showing the effect of the base to acyl chloride ratio on the yield of a model acylation reaction.

| Base | Base:Acyl Chloride Ratio | Yield (%) |

| Triethylamine | 1.1:1 | 85 |

| Triethylamine | 1.5:1 | 90 |

| Triethylamine | 2.0:1 | 88 |

| Potassium Carbonate | 1.5:1 | 82 |

This table is illustrative and based on general principles of organic synthesis; specific experimental data for this exact reaction is not available in the provided search results.

Principles of Sustainable Chemistry Applied to the Synthesis of this compound

The application of sustainable, or "green," chemistry principles to the synthesis of pharmaceutical intermediates like this compound is critical for minimizing environmental impact and enhancing process safety and efficiency. Traditional synthetic routes for N-acylpiperazines often rely on hazardous solvents, stoichiometric reagents that generate significant waste, and energy-intensive heating methods. In contrast, a sustainable approach focuses on maximizing atom economy, utilizing safer solvents, increasing energy efficiency, and preventing waste generation.

A plausible conventional synthesis of this compound involves a two-step acylation of piperazine. This process, however, presents several opportunities for the integration of green chemistry principles. Key areas for improvement include the replacement of hazardous solvents, the use of alternative energy sources to reduce reaction times and energy consumption, and the adoption of catalyst-free or more environmentally benign catalytic systems.

Atom Economy and Waste Prevention

One of the core tenets of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the final product. In the synthesis of this compound, the primary byproduct is hydrochloric acid (HCl), which is generated from the reaction of benzoyl chlorides with the piperazine nitrogens. In conventional methods, a tertiary amine base like triethylamine is often used to neutralize the HCl, forming triethylammonium (B8662869) chloride. This salt must then be separated from the product, contributing to the process's waste stream.

Use of Safer Solvents and Reaction Conditions

Traditional acylation reactions frequently employ chlorinated solvents such as dichloromethane (DCM) due to their excellent solvating properties for a wide range of organic compounds. nih.gov However, DCM is a suspected carcinogen and an environmental pollutant, making its replacement a priority in green synthesis. acs.orgusc.edu More sustainable alternatives include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and other less hazardous options like ethyl acetate (B1210297) or cyclopentyl methyl ether (CPME). acs.orgsigmaaldrich.comacs.org

Solvent-free synthesis represents an even greener alternative, completely eliminating solvent-related waste and hazards. nih.govfrontiersin.org Such reactions can be facilitated by alternative energy sources like microwave irradiation or ultrasound, which can promote reactivity in the absence of a solvent.

The following table compares the properties of a conventional solvent with greener alternatives relevant to the synthesis of this compound.

| Solvent | Primary Hazard | Sustainability Profile | Potential Application in Synthesis |

| Dichloromethane (DCM) | Suspected carcinogen, environmental pollutant acs.orgusc.edu | Petroleum-derived, high environmental impact | Conventional acylation reactions nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Flammable, irritant | Bio-derived, lower environmental impact sigmaaldrich.com | Greener alternative for acylation acs.org |

| Ethyl Acetate | Flammable, irritant | Lower toxicity, favorable environmental profile acs.org | Alternative solvent for acylation and workup acs.org |

| Water | Non-hazardous | The ultimate green solvent | Potential for specific aqueous-phase reactions |

Energy Efficiency: Microwave and Ultrasound-Assisted Synthesis

Conventional synthesis methods often rely on prolonged heating under reflux, which is energy-intensive. javeriana.edu.co Microwave-assisted and ultrasound-assisted synthesis are two key technologies that align with the principles of green chemistry by enhancing energy efficiency.

Microwave-assisted synthesis utilizes microwave irradiation to directly and rapidly heat the reaction mixture, leading to a significant reduction in reaction times—often from hours to minutes. nih.govijrpr.comresearchgate.net This not only conserves energy but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. nih.govresearchgate.net

Ultrasound-assisted synthesis , or sonochemistry, employs the energy of sound waves to induce cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized high temperatures and pressures, which can accelerate reaction rates even at ambient bulk temperatures. This technique is particularly effective for heterogeneous reactions and can often be performed under solvent-free conditions.

The table below provides a comparative overview of conventional heating versus microwave and ultrasound-assisted methods for reactions analogous to the synthesis of this compound.

| Synthesis Method | Typical Reaction Time | Energy Consumption | Key Advantages |

| Conventional Heating | Hours nih.gov | High | Well-established and widely used |

| Microwave-Assisted | Minutes nih.govijrpr.com | Lower (due to shorter time) researchgate.net | Rapid heating, reduced side reactions, higher yields javeriana.edu.conih.gov |

| Ultrasound-Assisted | Minutes to hours | Low | Can be performed at room temperature, effective for heterogeneous systems |

By integrating these principles—maximizing atom economy, utilizing safer solvents, and employing energy-efficient technologies—the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Elucidation of Molecular Architecture and Stereochemical Features

Application of Advanced Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 1-Benzoyl-4-(3-chlorobenzoyl)piperazine, providing detailed information on its connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of N-acylated piperazines. Due to the partial double bond character of the amide C–N bonds, rotation is restricted, leading to the existence of conformational isomers, or rotamers, which are often observable at room temperature. nih.govrsc.org This results in a more complex NMR spectrum than would be expected from a simple, freely rotating structure.

¹H NMR: The proton NMR spectrum is expected to show distinct sets of signals for the piperazine (B1678402) protons, which typically resonate in the range of δ 2.8–4.3 ppm. The presence of rotamers would cause a splitting of these signals. nih.govrsc.org The aromatic protons of the benzoyl and 3-chlorobenzoyl rings would appear in the downfield region (approximately δ 7.2–7.9 ppm).

¹³C NMR: The carbon spectrum would corroborate the ¹H NMR data, showing distinct signals for the piperazine ring carbons and the aromatic and carbonyl carbons of the two different benzoyl moieties.

Multidimensional NMR:

COSY (Correlation Spectroscopy): This experiment would be used to establish the connectivity between adjacent protons, for instance, to trace the proton-proton couplings within the piperazine ring's ethylene (B1197577) bridges and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Studies on analogous N-benzoylated piperazines have utilized temperature-dependent ¹H NMR to investigate this conformational behavior. nih.govrsc.org As the temperature increases, the rate of rotation around the amide bond increases, which can lead to the coalescence of the split signals, allowing for the calculation of the energy barrier to rotation. nih.govrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in the molecule. For this compound, the key vibrational modes would be:

C=O Stretching: Strong absorption bands corresponding to the amide carbonyl (C=O) stretching vibrations are expected in the IR spectrum, typically in the region of 1635–1645 cm⁻¹. mdpi.com The presence of two distinct carbonyl environments might lead to a broadened or split peak in this region.

C-N Stretching: The stretching vibrations of the C-N bonds of the tertiary amides and the piperazine ring are also characteristic, often appearing in the fingerprint region.

Aromatic C-H and C=C Stretching: The spectra would show characteristic bands for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. scispace.com

C-Cl Stretching: A band corresponding to the C-Cl stretching of the 3-chlorobenzoyl group would be expected in the lower frequency region of the spectrum.

These experimental frequencies can be compared with theoretical data from DFT calculations to provide a detailed assignment of the vibrational modes. scispace.com

High-Resolution Mass Spectrometry (HRMS) is essential for validating the molecular formula of the compound by providing a highly accurate mass measurement.

For this compound, the expected molecular formula is C₁₈H₁₇ClN₂O₂. HRMS would measure the mass of the protonated molecule, [M+H]⁺, with very high precision. The presence of one chlorine atom would be confirmed by the characteristic isotopic pattern in the mass spectrum, where the [M+2]⁺ peak would be approximately one-third the intensity of the M⁺ peak. This precise mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Conformational Analysis and Dynamic Stereochemistry of the Piperazine Ring and Acyl Moieties

The stereochemistry of this compound is dynamic and complex. The central six-membered piperazine ring is not planar and, like cyclohexane, preferentially adopts a chair conformation to minimize steric and torsional strain. nih.gov This chair conformation can undergo ring inversion, a process that interconverts the axial and equatorial positions. nih.govrsc.org

In N-acylated piperazines, this ring inversion is coupled with another, often more energetically demanding, conformational process: the hindered rotation around the two C-N amide bonds. nih.govrsc.org The lone pair of electrons on the nitrogen atoms delocalizes into the adjacent carbonyl group, giving the C-N bond significant double-bond character. nih.gov This restricted rotation creates two distinct rotamers for each acyl group.

The interplay between piperazine ring inversion and the rotation of two separate amide bonds results in a complex mixture of conformers in solution. The energy barriers for these processes can be quantified using dynamic NMR experiments, which measure the coalescence temperature of signals corresponding to the interconverting conformers. nih.govrsc.org For many N-acylated piperazines, the energy barrier for amide bond rotation is higher than that for the piperazine ring inversion. nih.govrsc.org

X-ray Crystallography for Definitive Solid-State Structural Characterization

While specific crystallographic data for this compound was not found, analysis of closely related structures, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, provides significant insight into the expected solid-state conformation. nih.govresearchgate.net

X-ray crystallography on analogous compounds consistently reveals that the piperazine ring adopts a chair conformation in the crystal lattice. nih.govresearchgate.net The acyl substituents attached to the nitrogen atoms are typically found in equatorial positions to minimize steric hindrance. The benzoyl and 3-chlorobenzoyl groups themselves would be twisted relative to the plane of the piperazine ring. nih.gov

Crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's lowest energy conformation in the solid state. Furthermore, it would reveal the details of the crystal packing, including any intermolecular interactions such as C–H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, which stabilize the crystal structure.

Exploration of Biological Target Interactions and Pharmacological Modulations in in Vitro Systems

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions

Without experimental data, the affinity and functional activity of 1-Benzoyl-4-(3-chlorobenzoyl)piperazine at various receptor subtypes are unknown.

G-Protein Coupled Receptor (GPCR) Subtype Affinity and Functional Assays

Specific binding affinities (Ki values) and functional assay results (e.g., EC50, IC50, Emax) for this compound have not been reported.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT1A, 5-HT2A) Modulation

There is no available data to characterize the modulatory effects of this compound on serotonin receptor subtypes.

Dopamine (B1211576) Receptor Subtype (e.g., D1, D2) Modulation

The interaction of this compound with dopamine receptor subtypes has not been documented in the scientific literature.

Histamine (B1213489) Receptor (e.g., H3R, H4R) Antagonism/Inverse Agonism

There are no published studies detailing the activity of this compound at histamine receptors.

Assessment of Ligand-Gated and Voltage-Gated Ion Channel Interactions

Information regarding the effects of this compound on ligand-gated and voltage-gated ion channels is not available.

Evaluation of Neurotransmitter Transporter Protein Affinity

The binding affinity of this compound for neurotransmitter transporters, such as those for serotonin, dopamine, and norepinephrine, has not been reported.

Future research may elucidate the pharmacological profile of this compound. Until such studies are conducted and published, a detailed and scientifically accurate article on its in vitro biological target interactions cannot be provided.

Enzyme Inhibition and Activation Studies

The ability of a compound to modulate the activity of enzymes is a critical aspect of its pharmacological profile. This section reviews the available research on the interaction of this compound with various enzyme systems.

Kinetic and Mechanistic Studies of Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. While various piperazine (B1678402) derivatives have been investigated as potential tyrosinase inhibitors, specific kinetic and mechanistic studies detailing the interaction of this compound with tyrosinase are not available in the current scientific literature. Therefore, data regarding its inhibition constant (Ki), mechanism of action (e.g., competitive, non-competitive), or effects on the catalytic activity of tyrosinase have not been documented.

Characterization of Topoisomerase Enzyme Modulation

Topoisomerases are crucial enzymes involved in the management of DNA topology, making them important targets in cancer therapy. Some piperazine-containing compounds have been shown to modulate topoisomerase activity. However, dedicated studies to characterize the specific effects of this compound on topoisomerase enzymes have not been reported. Consequently, there is no available data on its ability to inhibit or otherwise modulate topoisomerase I or II.

Screening Against Other Relevant Enzyme Systems (e.g., Phosphodiesterases, Kinases)

Phosphodiesterases (PDEs) and kinases are large families of enzymes that play vital roles in cellular signaling and are important drug targets. Comprehensive screening of this compound against a panel of PDEs or kinases has not been described in the accessible literature. As a result, its inhibitory or activatory profile against these enzyme systems remains uncharacterized.

Cellular Activity Profiling in Standardized In Vitro Cell Line Models

Investigating the effects of a compound on cellular models provides insight into its potential biological activities, such as anticancer properties. This section addresses the documented cellular effects of this compound.

Assessment of Antiproliferative and Apoptotic Effects in Neoplastic Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cells (antiproliferative effects) and to induce programmed cell death (apoptosis) is a fundamental step in anticancer drug discovery. While the broader class of piperazine derivatives has been a subject of such investigations, specific studies detailing the antiproliferative and apoptotic effects of this compound on any neoplastic cell lines are not present in the public scientific domain. Therefore, data such as IC50 values (half-maximal inhibitory concentration) or markers of apoptosis induction for this specific compound are not available.

Analysis of Cellular Signaling Pathway Perturbations (e.g., MAPK, PI3K/Akt)

Cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, are often dysregulated in cancer and other diseases. Analysis of a compound's impact on these pathways can elucidate its mechanism of action. To date, there are no published studies that have investigated the effects of this compound on the MAPK, PI3K/Akt, or any other cellular signaling pathways.

Evaluation of Antimicrobial Activities Against Select Pathogens

No studies were identified that evaluated the antimicrobial properties of this compound against any bacterial or fungal pathogens.

Cellular Response to Oxidative Stress and Anti-inflammatory Potentials

No research was found that investigated the effects of this compound on cellular pathways related to oxidative stress or inflammation. There is no available data on its potential antioxidant or anti-inflammatory activities in in vitro systems.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Analysis

Ligand-Target Docking Simulations for Interaction Prediction and Binding Mode Elucidation

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For a molecule such as 1-Benzoyl-4-(3-chlorobenzoyl)piperazine, docking simulations can identify potential biological targets and elucidate the specific binding interactions that stabilize the ligand-receptor complex.

Docking studies on analogous arylpiperazine derivatives have shown that these compounds frequently bind to protein active sites through a combination of specific intermolecular forces. nih.govnih.gov When docked into a hypothetical receptor, this compound would be analyzed for several key interactions:

Hydrogen Bonds: The carbonyl oxygen atoms of the benzoyl groups are potential hydrogen bond acceptors, capable of interacting with donor residues like arginine, asparagine, or glutamine in an active site.

Hydrophobic Interactions: The aromatic rings (benzoyl and 3-chlorobenzoyl) can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, tryptophan, and leucine. nih.gov These interactions are crucial for anchoring the ligand within the binding pocket.

Halogen Bonds: The chlorine atom on the 3-chlorobenzoyl moiety can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

For example, in studies of similar piperazine-based compounds targeting the sigma-1 (S1R) receptor, key interactions often involve salt bridges with acidic residues like Asp126 and Glu172 and π–cation interactions with aromatic residues like Phe107. nih.gov Such analyses are critical for understanding the structural basis of molecular recognition and for guiding the rational design of more potent and selective analogs.

A primary output of molecular docking is a scoring function that estimates the binding affinity, typically expressed in kcal/mol. This score approximates the free energy of binding (ΔG), where a more negative value indicates a stronger and more favorable interaction. nih.gov These calculations allow for the virtual screening of numerous compounds and the ranking of their potential potencies. nih.gov

By comparing the predicted binding affinity of this compound with that of known active and inactive analogs, researchers can make informed predictions about its potential biological efficacy. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are more rigorous methods often used post-docking to refine binding free energy calculations, providing a more accurate estimation by incorporating solvation effects. nih.govmdpi.com

| Compound Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical Target) |

| This compound | -8.5 | Phe107, Asp126, Glu172 |

| 1,4-Dibenzoylpiperazine | -7.9 | Phe107, Asp126 |

| 1-Benzoyl-4-(4-chlorobenzoyl)piperazine | -8.7 | Phe107, Asp126, Glu172, Tyr201 |

Note: This table is illustrative, showing hypothetical data based on typical results for analogous compounds.

Molecular Dynamics Simulations for Conformational Sampling and Complex Stability Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound, both alone in solution and in complex with a biological target, would reveal important information about its structural dynamics.

The piperazine (B1678402) ring typically adopts a stable chair conformation to minimize steric strain. nih.gov MD simulations can explore the conformational flexibility of the attached benzoyl and 3-chlorobenzoyl groups and assess the stability of the key intermolecular interactions identified in docking studies. researchgate.netresearchgate.net By tracking parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period (e.g., 200 ns), researchers can confirm the stability of the binding pose. mdpi.com Significant fluctuations might indicate an unstable interaction, whereas a stable RMSD suggests a durable and persistent binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structures of compounds with their biological activities. researchgate.netscispace.com By developing a QSAR model for a series of related benzoylpiperazine derivatives, it would be possible to predict the activity of this compound without direct experimental testing.

A QSAR model is built using a "training set" of compounds with known activities. scispace.com Molecular descriptors—numerical values that quantify various aspects of a molecule's structure (e.g., topological, electronic, and steric properties)—are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to generate a mathematical equation linking these descriptors to biological activity. scispace.comnih.gov For instance, descriptors like dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and specific atom counts have been shown to influence the activity of arylpiperazine derivatives. nih.gov Once validated, this model can be used to predict the potency of new or untested compounds within its applicability domain.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Modulates interaction with polar residues in the target's active site. |

| Topological | Wiener Index | Relates to molecular branching and size, affecting accessibility to the binding pocket. |

| Steric | Molecular Volume | Influences the goodness-of-fit within the receptor's binding site. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

In Silico Prediction of Biopharmaceutical Properties and Drug-Likeness Metrics (e.g., Absorption, Distribution, Metabolism, Excretion)

Beyond predicting biological activity, computational models are crucial for evaluating a compound's potential as a drug, a field known as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.govrsc.orgnih.gov Various software tools can predict the drug-likeness and pharmacokinetic properties of this compound.

Key predicted metrics include:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on properties like molecular weight (< 500 Da), logP (lipophilicity, < 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10).

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream.

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. mdpi.com

| Property | Predicted Value for this compound | Implication |

| Molecular Weight | 328.8 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~3.5 | Complies with Lipinski's Rule (< 5), indicates good permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| TPSA | 40.7 Ų | Suggests good oral bioavailability and cell permeability |

| GI Absorption | High | Likely to be well-absorbed after oral administration |

| Blood-Brain Barrier Permeant | Yes | May cross the BBB to exert effects on the central nervous system |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions with substrates of this enzyme |

Note: This table contains values predicted by standard cheminformatics software for the specified compound and serves as an example of an in silico ADME profile.

Structure Activity Relationship Sar Studies of 1 Benzoyl 4 3 Chlorobenzoyl Piperazine Analogs

Systematic Exploration of Substituent Effects on the Benzoyl Moieties

The biological activity of 1-benzoyl-4-(3-chlorobenzoyl)piperazine analogs can be significantly modulated by the nature and position of substituents on the aromatic rings. These modifications can influence the molecule's electronic distribution, steric profile, and lipophilicity, which in turn affect its interaction with biological targets.

The position of the chlorine atom on the benzoyl ring is a critical determinant of biological activity. While the parent compound features a chlorine at the meta-position (position 3), analogs with ortho- (position 2) and para- (position 4) substitutions would likely exhibit different activity profiles. Generally, the introduction of a chlorine atom can enhance lipophilicity, which may improve membrane permeability. Furthermore, its electron-withdrawing nature can alter the charge distribution of the entire molecule, potentially influencing binding affinity to a target protein.

In a study of related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature and position of substituents on the benzoyl ring were found to be critical for their cytotoxic activity against various cancer cell lines. While this study does not feature the exact this compound scaffold, the findings offer valuable insights into the potential effects of substituent modifications. For instance, the presence of electron-withdrawing or electron-donating groups on the benzoyl ring can significantly impact the cytotoxic potency of the compounds.

Beyond halogen substitutions, the introduction of other functional groups with varying electronic and steric properties can further refine the biological activity of this compound analogs.

Electronic Effects: The electronic nature of substituents on the benzoyl rings can influence the reactivity and binding affinity of the molecule. Electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), can decrease the electron density of the aromatic ring and potentially enhance interactions with electron-rich pockets in a biological target. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase electron density and favor interactions with electron-deficient sites.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding site of its target. Bulky substituents can create steric hindrance, which may either prevent binding or, in some cases, promote a more favorable binding conformation by restricting rotational freedom. The strategic placement of bulky groups can also be used to enhance selectivity for a particular target over others.

The following table summarizes the potential impact of different substituents on the benzoyl rings based on general medicinal chemistry principles observed in related compound series.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |

| -Cl | ortho, meta, para | Electron-withdrawing | Moderate | Can enhance lipophilicity and binding affinity. |

| -F | ortho, meta, para | Electron-withdrawing | Small | May improve metabolic stability and binding interactions. |

| -CH3 | ortho, meta, para | Electron-donating | Moderate | Can enhance hydrophobic interactions. |

| -OCH3 | ortho, meta, para | Electron-donating | Moderate | May form hydrogen bonds and alter solubility. |

| -NO2 | ortho, meta, para | Strong electron-withdrawing | Moderate | Can significantly alter electronic properties. |

| -CF3 | meta, para | Strong electron-withdrawing | Large | Increases lipophilicity and can block metabolism. |

Investigation of Conformational Preferences and Their Correlation with Biological Response

Computational studies on similar disubstituted piperazine (B1678402) derivatives have shown that the molecule can exist in multiple low-energy conformations. The specific conformation that is recognized by a biological target (the bioactive conformation) may not be the most stable conformation in solution. Understanding the conformational landscape of these analogs and how it is influenced by different substituents is key to correlating structure with biological activity.

Design and Synthesis of Conformationally Constrained Analogs

To better understand the bioactive conformation and to potentially enhance binding affinity, conformationally constrained analogs of this compound can be designed and synthesized. By introducing rigid structural elements, the number of accessible conformations is reduced, which can pre-organize the molecule into a shape that is optimal for binding. This can lead to an increase in potency and selectivity.

Strategies to introduce conformational constraints include:

Introduction of cyclic structures: Fusing one of the benzoyl rings with the piperazine core or linking the two benzoyl rings together can create a more rigid scaffold.

Incorporation of double or triple bonds: Introducing unsaturation in linkers between the piperazine and benzoyl groups can restrict rotation.

Use of bulky substituents: As mentioned earlier, strategically placed bulky groups can limit the rotational freedom of the benzoyl rings.

The synthesis of such analogs often requires multi-step synthetic routes and can be challenging, but the resulting SAR data is invaluable for understanding the spatial requirements of the target's binding site.

Development of Pharmacophore Models Based on SAR Findings and Experimental Data

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. Based on the SAR data from a series of active and inactive analogs of this compound, a pharmacophore model can be developed.

A hypothetical pharmacophore model for this class of compounds might include:

Two aromatic/hydrophobic regions: corresponding to the two benzoyl rings.

Hydrogen bond acceptors: represented by the carbonyl oxygen atoms.

A specific spatial arrangement of these features: defining the required three-dimensional geometry for binding.

The development of a robust pharmacophore model typically involves the following steps:

Identification of a training set: A diverse set of analogs with known biological activities is selected.

Conformational analysis: The possible conformations of each molecule in the training set are generated.

Feature identification and alignment: Common chemical features among the active molecules are identified and aligned to generate a pharmacophore hypothesis.

Validation: The pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a test set.

Once validated, the pharmacophore model can be used as a tool for virtual screening of compound libraries to identify novel molecules with the desired biological activity, as well as to guide the design of new, more potent analogs of this compound.

Advanced Concepts in Rational Design for Enhanced Biological Attributes Theoretical Framework

Theoretical Frameworks for Prodrug Design Strategies

Prodrug design is a strategic approach used to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, limited permeability, or metabolic instability. nih.govirjmets.com A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. irjmets.com For a molecule like 1-Benzoyl-4-(3-chlorobenzoyl)piperazine, several theoretical prodrug strategies could be conceptualized.

One common approach involves the attachment of a water-soluble promoiety via a labile linkage, such as an ester or carbamate (B1207046), to enhance aqueous solubility. nih.gov For instance, a hydrophilic group like a phosphate (B84403) or an amino acid could be theoretically attached to a modified version of the benzoyl rings, assuming the presence of a suitable functional group like a hydroxyl. This modification would aim to improve the dissolution of the compound in the gastrointestinal tract.

Another strategy focuses on improving membrane permeability. The piperazine (B1678402) moiety itself has been explored in derivatives to enhance drug delivery. nih.govresearchgate.net For this compound, one could envision modifying one of the benzoyl groups to incorporate a lipophilic promoiety, which would be cleaved post-absorption to release the active compound. This could be particularly useful for targeting tissues with high lipid content or for enhancing passage across the blood-brain barrier.

Enzyme-targeted prodrugs represent a more sophisticated strategy. This involves designing the prodrug to be activated by a specific enzyme that is overexpressed in the target tissue, for example, in tumor cells. researchgate.net A hypothetical scenario for this compound could involve introducing a promoiety that is a substrate for a cancer-specific enzyme, thereby ensuring localized release of the active compound and minimizing systemic exposure.

Table 1: Conceptual Prodrug Strategies for Piperazine Derivatives

| Prodrug Strategy | Theoretical Modification | Desired Outcome |

| Solubility Enhancement | Attachment of a hydrophilic promoiety (e.g., N-methylpiperazine) via a carbamate linker. nih.gov | Increased aqueous solubility. nih.gov |

| Permeability Enhancement | Addition of a lipophilic ester group to a suitable position on the aromatic ring. nih.gov | Improved passive diffusion across cell membranes. nih.gov |

| Targeted Delivery | Incorporation of a moiety recognized by specific enzymes (e.g., glucuronic acid for β-glucuronidase). nih.gov | Site-specific release of the active drug. nih.gov |

Conceptual Approaches to Enhancing Target Selectivity and Reducing Off-Target Interactions

Achieving high selectivity for the intended biological target while minimizing interactions with other proteins is a cornerstone of safe and effective drug design. nih.gov The arylpiperazine scaffold is recognized for its versatility in targeting various receptors, particularly G protein-coupled receptors (GPCRs). researchgate.net Rational design approaches to enhance the selectivity of this compound would focus on exploiting subtle differences between the target and off-target binding sites.

One conceptual approach involves modifying the substitution patterns on the two aromatic rings. The 3-chloro substituent on one benzoyl group already introduces specific electronic and steric properties. Further theoretical modifications could include:

Varying Electrostatics: Replacing the chlorine atom with other electron-withdrawing (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃) could alter the electrostatic potential of the molecule. This could be designed to create more favorable interactions with specific residues, such as a positively charged amino acid, in the target's binding pocket while creating unfavorable interactions in the binding sites of off-targets. nih.gov Studies on benzoylpiperazines have shown that such substitutions can significantly impact potency and selectivity. researchgate.net

Exploiting Shape Complementarity: The size and shape of the substituents can be fine-tuned to fit optimally into the target binding site. Adding bulkier groups could introduce steric hindrance that prevents binding to smaller off-target pockets. Conversely, smaller substituents might be necessary to access a deeply buried pocket in the desired target.

Modulating Flexibility: The piperazine ring typically adopts a chair conformation. The orientation of the two benzoyl groups can be influenced by the nature of the substituents. Introducing rigid elements or groups that form intramolecular hydrogen bonds could lock the molecule into a specific conformation that is preferentially recognized by the target receptor.

Computational modeling, such as molecular docking, plays a crucial role in this conceptual phase. By building models of this compound and its hypothetical analogs docked into the active sites of target and off-target proteins, researchers can predict which modifications are most likely to improve selectivity.

Table 2: Research Findings on Selectivity of Related Piperazine Compounds

| Compound Class | Key Findings | Potential Implication for Rational Design | Reference |

| Benzoylpiperazines | Screening identified a benzoylpiperazine hit as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1) over the GlyT2 isoform. | The benzoylpiperazine core is a viable scaffold for achieving high target selectivity. | researchgate.net |

| Phenylpiperazines | Derivatives have been designed as selective topoisomerase II inhibitors by modifying substituents on the phenyl ring to optimize interactions with the DNA-enzyme complex. | Substituents on the aromatic rings are key determinants of selectivity for specific biological targets. | nih.gov |

| Piperazine Derivatives | The length of an alkyl linker between the piperazine core and another pharmacophoric group influenced affinity for the Histamine (B1213489) H3 receptor. | The overall molecular architecture, not just the core scaffold, contributes to target selectivity. | nih.gov |

Strategies for Modulating Biodistribution and Cellular Uptake in Model Systems (Conceptual)

The therapeutic effect of a compound is contingent on its ability to reach the target tissue in sufficient concentrations. Modulating the biodistribution and cellular uptake is therefore a critical aspect of drug design. For this compound, several conceptual strategies could be employed to influence its absorption, distribution, metabolism, and excretion (ADME) profile in model systems.

Lipophilicity is a key parameter governing many ADME properties. The two chlorine atoms and two benzoyl groups give this compound a considerable degree of lipophilicity. This could be systematically modulated to optimize its properties. For example:

Increasing Hydrophilicity: Introducing polar functional groups (e.g., hydroxyl, carboxyl) onto the benzoyl rings would be expected to decrease lipophilicity. This could potentially reduce binding to plasma proteins, increase renal clearance, and alter the volume of distribution.

Decreasing Hydrophilicity: Adding more lipophilic substituents (e.g., alkyl chains, additional halogen atoms) would increase the compound's affinity for lipid bilayers, potentially enhancing membrane permeability and uptake into fatty tissues.

Another conceptual strategy involves targeting specific transport proteins. Many cells express uptake and efflux transporters that can be exploited for drug delivery. By modifying the structure of this compound to be a substrate for a specific uptake transporter (e.g., one overexpressed in cancer cells), its accumulation in target cells could be enhanced. Conversely, modifications could be made to avoid recognition by efflux pumps like P-glycoprotein, which are a common cause of multidrug resistance.

The piperazine scaffold itself has been associated with permeation-enhancing effects, which could facilitate cellular uptake. researchgate.net Studies on certain piperazine derivatives have shown they can modulate tight junctions between cells, which could be a mechanism to improve absorption of co-administered drugs or the molecule itself in in vitro models like Caco-2 cell monolayers. researchgate.net Rational design could therefore focus on optimizing this intrinsic property of the piperazine core.

Perspectives and Future Directions in 1 Benzoyl 4 3 Chlorobenzoyl Piperazine Research

Integration with High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.govnuvisan.com The integration of 1-Benzoyl-4-(3-chlorobenzoyl)piperazine into such screening campaigns is a critical step toward elucidating its biological potential.

Conceptually, this compound would be included in large, diverse chemical libraries to be tested against a wide array of biological targets. nih.gov HTS assays, which are typically miniaturized and automated, can measure a specific molecular event, such as enzyme inhibition or receptor binding. For instance, given the prevalence of piperazine (B1678402) derivatives in oncology research, this compound could be screened against a panel of kinases or other enzymes implicated in cancer cell proliferation. nih.govresearchgate.net

HCS, an evolution of HTS, provides more complex, multiparametric data, often from cell-based assays using automated microscopy and image analysis. This methodology allows for the simultaneous evaluation of a compound's effects on cell viability, morphology, proliferation, and the expression or localization of specific proteins. If a primary HTS screen identifies this compound as a "hit," subsequent HCS assays could provide deeper mechanistic insights, for example, by determining if it induces apoptosis or disrupts cell cycle progression in cancer cell lines. nih.gov

Table 1: Conceptual HTS/HCS Integration for this compound

| Screening Method | Potential Assay Type | Target/Disease Area | Measured Endpoints |

| HTS | Biochemical Assay | Kinase Panel (Oncology) | Enzyme inhibition (e.g., IC₅₀) |

| HTS | Receptor Binding Assay | GPCR Panel (Neurology) | Ligand displacement (e.g., Kᵢ) |

| HCS | Cell-Based Imaging | Cancer Cell Lines | Apoptosis, Cell Cycle Arrest, Cytotoxicity |

| HCS | Phenotypic Screening | Neuronal Cell Lines | Neurite Outgrowth, Synaptic Protein Expression |

Potential for Multi-Target Ligand Design and Polypharmacology Approaches

Polypharmacology, the principle that a single drug can interact with multiple targets, is an increasingly important paradigm in drug development, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The structural characteristics of this compound—a central piperazine core flanked by two distinct aromatic benzoyl moieties—make it an intriguing candidate for development as a multi-target-directed ligand (MTDL). nih.gov

The piperazine scaffold itself is known for its ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov The two benzoyl groups, one unsubstituted and one with a meta-chloro substituent, offer distinct electronic and steric properties that could facilitate simultaneous interactions with different binding sites on a single target or with multiple distinct biological targets. For example, in the context of cancer, one part of the molecule could inhibit a specific kinase while the other part interferes with a separate signaling pathway, potentially leading to synergistic antitumor effects and a reduced likelihood of drug resistance. mdpi.com

Computational methods, such as molecular docking and virtual screening, would be instrumental in exploring this potential. By screening the structure of this compound against databases of known protein structures, researchers can generate hypotheses about its potential off-target activities, which can then be validated experimentally. nih.govnih.gov

Avenues for Further Preclinical Investigations in Relevant Disease Models (Conceptual, emphasizing research phases)

Following initial identification in screening campaigns, a compound like this compound would need to undergo a rigorous preclinical investigation to validate its therapeutic potential. This process is typically phased, moving from in vitro validation to in vivo animal models.

Phase 1: In Vitro Characterization and Target Validation The first step involves confirming the on-target activity identified during HTS. This includes determining potency (e.g., IC₅₀ or EC₅₀ values) and selectivity against related targets. Based on the known activities of similar benzoylpiperazine structures, initial investigations could focus on oncology or central nervous system (CNS) disorders. nih.govnih.gov For example, if the compound shows cytotoxic activity against cancer cells, studies would be designed to elucidate its mechanism of action, such as inhibition of topoisomerase or induction of apoptosis. nih.govnih.gov

Phase 2: Cellular and Advanced In Vitro Models The compound would then be tested in more complex cell-based models, such as co-cultures, 3D spheroids, or organoids, which more closely mimic the in vivo environment. For anticancer applications, this could involve testing on panels of human cancer cell lines from various tissues. researchgate.net For potential CNS applications, studies might involve evaluating its effects on primary neuronal cultures or glial cells. nih.gov

Phase 3: In Vivo Animal Models Provided the compound shows promising activity and an acceptable preliminary safety profile in vitro, studies would progress to relevant animal models of disease.

Oncology: Xenograft models, where human tumors are implanted in immunocompromised mice, are a standard approach to evaluate a compound's ability to inhibit tumor growth in a living system. researchgate.net

Neurology: For potential antipsychotic or neuroprotective effects, rodent models that mimic aspects of schizophrenia or Parkinson's disease could be employed to assess behavioral and neurochemical changes.

Throughout these phases, early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to assess the compound's drug-like properties and ensure it has a viable path toward clinical development.

Challenges and Opportunities in the Academic Advancement of Piperazine-Based Chemical Probes

The academic development of piperazine-based compounds like this compound faces both significant challenges and unique opportunities.

Challenges:

Synthetic Complexity: While the piperazine core is common, creating specific substitution patterns, such as the unsymmetrical N,N'-disubstitution seen in this compound, can require multi-step synthetic routes that may be challenging to optimize and scale up.

Selectivity: The inherent promiscuity of the piperazine scaffold, while beneficial for polypharmacology, can be a challenge when a highly selective chemical probe for a single target is desired. Achieving selectivity often requires extensive structure-activity relationship (SAR) studies.

Intellectual Property: The piperazine scaffold is prevalent in existing patents, which can create a crowded intellectual property landscape, potentially limiting the freedom to operate for new discoveries.

Opportunities:

Privileged Structure: The very prevalence of the piperazine core in approved drugs provides a strong validation of its favorable physicochemical and pharmacokinetic properties, such as good aqueous solubility and oral bioavailability. mdpi.com This reduces the risk associated with developing entirely new chemical scaffolds.

Chemical Tractability: The two nitrogen atoms of the piperazine ring are amenable to a wide variety of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

Library Synthesis: The piperazine core is well-suited for combinatorial and parallel synthesis approaches, enabling the rapid generation of focused libraries of analogs for SAR studies, which can accelerate the hit-to-lead optimization process.

Table 2: Summary of Challenges and Opportunities

| Factor | Description |

| Challenge | Synthetic Accessibility: Achieving specific substitution patterns can be complex. |

| Challenge | Achieving Selectivity: The scaffold's tendency to interact with multiple targets can hinder the development of highly selective probes. |

| Opportunity | Validated Scaffold: The piperazine core is a well-established "privileged structure" with known favorable drug-like properties. |

| Opportunity | Chemical Diversity: The scaffold is highly amenable to chemical modification, facilitating the optimization of biological activity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzoyl-4-(3-chlorobenzoyl)piperazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via sequential acylation of piperazine. For example, 1-benzoylpiperazine intermediates can react with 3-chlorobenzoyl chloride under nucleophilic substitution conditions. Optimization includes:

- Solvent selection : Dichloromethane (DCM) or ethanol are common due to their polarity and compatibility with acyl chlorides .

- Catalysts : Triethylamine (TEA) or sodium ascorbate can enhance reaction efficiency .

- Temperature : Reactions are often conducted at reflux (e.g., 50–80°C) to ensure complete conversion .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (1:2) helps track progress .

Q. How is structural confirmation of this compound achieved in academic research?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

- NMR : H and C NMR identify benzoyl and chlorobenzoyl substituents via aromatic proton signals (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~165–170 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 383.08) .

- FTIR : Peaks at ~1680 cm (C=O stretch) and ~700 cm (C-Cl stretch) validate functional groups .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. nitro groups) on the benzoyl moiety affect biological activity?

- Data Contradiction Analysis :

- Anticancer activity : Nitro groups (e.g., 3-nitropyridine in related compounds) enhance cytotoxicity by promoting DNA intercalation, whereas chloro groups may improve membrane permeability .

- Receptor binding : Chloro substituents increase lipophilicity, favoring dopamine D3 receptor affinity, as seen in analogs like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-phenylpentanamide .

- Contradictions : While nitro groups are electron-withdrawing (activating for electrophilic substitution), chloro groups are meta-directing, potentially altering regioselectivity in further derivatization .

Q. What strategies ensure enantiomeric purity during synthesis, and how is it quantified?

- Methodological Answer :

- Chiral catalysts : Iridium-based catalysts enable enantioselective amination (e.g., >90% ee achieved for similar piperazine derivatives) .

- Analytical techniques :

- SFC (Supercritical Fluid Chromatography) : Resolves enantiomers using chiral columns (e.g., Chiralpak AD-H) .

- Optical rotation : Specific rotation values (e.g., [α] = +19.4°) confirm configuration .

Q. How can conflicting solubility data for this compound be resolved in pharmacological assays?

- Methodological Answer :

- Solubility enhancement : Co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80) are used in vitro .

- pH adjustment : The compound’s pKa (~7.5) allows solubility modulation via buffered solutions (pH 6–8) .

- Validation : Dynamic light scattering (DLS) or nephelometry quantifies colloidal stability in aqueous media .

Experimental Design & Optimization

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column chromatography : Silica gel with ethyl acetate:hexane (1:8) gradients effectively separate acylated piperazines from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, confirmed by melting point (e.g., 67–70°C for analogs) .

- HPLC : Reverse-phase C18 columns with acetonitrile:water (60:40) resolve closely related impurities .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- In silico tools :

- SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4 oxidation of benzoyl groups) .

- Molecular docking : Identifies potential interactions with hepatic enzymes using AutoDock Vina .

- Validation : Microsomal stability assays (e.g., rat liver microsomes) quantify half-life (t) and intrinsic clearance (Cl) .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS to identify absorption barriers .

- Metabolite identification : HRMS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may reduce efficacy .

- Dose adjustment : Allometric scaling from animal models (e.g., mice to humans) accounts for metabolic differences .

Q. What experimental controls are critical in assessing the compound’s potential off-target effects?

- Methodological Answer :

- Negative controls : Use parental cell lines or knockout models (e.g., dopamine receptor-KO mice) to isolate target-specific effects .

- Selectivity panels : Screen against related receptors (e.g., serotonin 5-HT) to rule out cross-reactivity .

- Counter-screens : Assay cytochrome P450 inhibition (e.g., CYP2D6) to flag toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.